molecular formula C24H41NO11 B609638 N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester) CAS No. 2112732-01-9

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)

Cat. No. B609638
M. Wt: 519.59
InChI Key: JCIALVYXFZVDJH-UHFFFAOYSA-N
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Description

“N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)” appears to be a polyethylene glycol (PEG) derivative. PEGs are commonly used in biological applications due to their biocompatibility and ability to increase solubility of various compounds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propargyl-PEG4-carbonyl compound with a PEG1-methyl ester, possibly through a carbonyl activation and nucleophilic attack mechanism.



Molecular Structure Analysis

The compound likely contains a central carbonyl group attached to a propargyl group on one side and two PEG1-methyl ester groups on the other.



Chemical Reactions Analysis

As a PEG derivative, this compound would likely exhibit similar reactivity to other PEG compounds. This could include reactions with nucleophiles at the carbonyl carbon or reactions at the terminal alkyne of the propargyl group.



Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions. As a PEG derivative, this compound is likely to be soluble in water and may have a relatively high boiling point due to the presence of the PEG chains.


Scientific Research Applications

Synthesis and Bioconjugation

  • "Umbrella-Like" Poly(ethylene glycol) Structure : A study by Zhang, Wang, and Huang (2010) introduces a novel method for synthesizing poly(ethylene glycol) (PEG) with an "umbrella-like" structure containing a single reactive group. This PEG variant can be modified to bioactive groups, providing potential applications in protein conjugation and other bioconjugation fields (Zhang, Wang, & Huang, 2010).

Functional Modification

  • Functional Poly(2-oxazoline)s : Mees and Hoogenboom (2015) demonstrate the modification of PAOx with methyl ester functionalities to introduce a range of functionalities including acid, amine, alcohol, and propargyl groups. This showcases the versatility of such compounds in biomedical applications (Mees & Hoogenboom, 2015).

Polymer Synthesis and Properties

  • Soluble Poly(amide-ester-imide)s : A study by Kolahdoozan, Mirsafaei, and Mallakpour (2012) details the synthesis of highly soluble poly(amide-ester-imide)s containing PEG as a soft segment. These polymers exhibit excellent solubility and thermal stability, indicating their potential in various industrial and biomedical applications (Kolahdoozan, Mirsafaei, & Mallakpour, 2012).

Nanoparticle Delivery Systems

  • Cobalt Carbonyl Complexes in Micelles : Withey et al. (2009) synthesized block copolymers for forming micelles, which can encapsulate cobalt carbonyl complexes. These complexes have potential applications in drug delivery systems (Withey, Chen, Nguyen, & Stenzel, 2009).

Drug Delivery and Anticancer Effects

  • Dendrimer vs Linear Conjugate for Drug Delivery : Khandare et al. (2006) explored the impact of polymeric architecture on the delivery and anticancer effect of paclitaxel, highlighting the role of PEG-based polymers in drug solubility and cytotoxicity enhancement (Khandare et al., 2006).

Alternative Hydrophilic Polymers

  • Hydrophilic Polycarbonate as PEG Alternative : Cho et al. (2015) discuss the development of a polycarbonate-based PHPMA analogue as a degradable alternative to PEG for use in nanomedicines. The polymer is highly water-soluble, low in toxicity, and easily functionalizable, showing promise in biomedical applications (Cho, Heo, Khan, Gonzalez, Elsabahy, & Wooley, 2015).

Catalytic Applications

  • Catalysts for Alkoxycarbonylation of Alkenes : Dong et al. (2017) describe a palladium catalyst system for the alkoxycarbonylation of alkenes, which could be utilized in the chemical industry for synthesizing various ester products. This demonstrates the potential for PEG-related compounds in catalytic applications (Dong, Fang, Guelak, Franke, Spannenberg, Neumann, Jackstell, & Beller, 2017).

Thermal Stability

  • Thermal Degradation and Stabilization of PEG : Han, Kim, and Kwon (1997) investigated the thermal degradation and stabilization of PEG, providing insights into its potential as a thermal energy storage material (Han, Kim, & Kwon, 1997).

Safety And Hazards

PEG compounds are generally considered safe, but specific safety and hazard data would depend on the exact structure and properties of the compound.


Future Directions

The use of PEG derivatives in biological and chemical research is a growing field, and compounds like this could have potential applications in drug delivery, bioconjugation, or materials science.


properties

IUPAC Name

methyl 3-[2-[2-(3-methoxy-3-oxopropoxy)ethyl-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoyl]amino]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO11/c1-4-10-31-16-18-35-20-21-36-19-17-34-11-5-22(26)25(8-14-32-12-6-23(27)29-2)9-15-33-13-7-24(28)30-3/h1H,5-21H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIALVYXFZVDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCN(CCOCCC(=O)OC)C(=O)CCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110321
Record name 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester)

CAS RN

2112732-01-9
Record name 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112732-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,11,14,17,20-Pentaoxa-7-azatricos-22-ynoic acid, 7-[2-(3-methoxy-3-oxopropoxy)ethyl]-8-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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